3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride
Overview
Description
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique molecular structure, which includes a triazolopyridine core and a piperidine moiety. Its properties and applications make it a subject of interest in fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary targets of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
The compound interacts with its targets (c-Met and VEGFR-2 kinases) by binding to their active sites, thereby inhibiting their activity . This inhibition results in the disruption of the signaling pathways mediated by these kinases, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. The inhibition of these pathways leads to a decrease in cell proliferation and survival, and an increase in cell apoptosis . The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot .
Pharmacokinetics
Similar compounds have shown favorable pharmacodynamic and pharmacokinetic attributes .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells . Fluorescence quantitative PCR showed that the compound inhibited the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride typically involves multiple steps, starting with the construction of the triazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent functionalization introduces the piperidine group[_{{{CITATION{{{2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-[{{{CITATION{{{_3{1,2,4-Triazolo 4,3-a pyridin-3(2H)-one 97 6969-71-7 - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/736821).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-[{{{CITATION{{{_3{1,2,4-Triazolo 4,3-a pyridin-3(2H)-one 97 6969-71-7 - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/736821).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like alkyl halides or amines.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxo derivatives, while reduction reactions can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is explored for its potential biological activities. It may serve as a ligand for various receptors or enzymes, contributing to the understanding of biological processes and the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine derivatives: These compounds share a similar triazolopyridine core but may differ in their substituents and functional groups.
Piperidine derivatives: Other piperidine-based compounds may have different substituents or core structures, leading to variations in their properties and applications.
Uniqueness: 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride stands out due to its specific combination of the triazolopyridine and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9;/h1-2,5,7,9,12H,3-4,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFVADPASHYPNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C3N2C=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1281695-27-9 | |
Record name | 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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